3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-dihydrobenzofuran as a starting material, which undergoes a series of reactions including alkylation and oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
Benzofuran: The parent compound from which 3-(2,3-Dihydro-1-benzofuran-6-yl)propanoic acid is derived.
Benzofuran-2-carboxylic acid: Another derivative with different functional groups.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-6-yl)propanoic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)4-2-8-1-3-9-5-6-14-10(9)7-8/h1,3,7H,2,4-6H2,(H,12,13) |
InChI Key |
UWHUXRFIDWWETJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.